molecular formula C17H19N7OS B2520144 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide CAS No. 1448026-69-4

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide

Cat. No. B2520144
CAS RN: 1448026-69-4
M. Wt: 369.45
InChI Key: ZVBFOHHGRVJKCR-UHFFFAOYSA-N
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Description

The compound 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide is a heterocyclic compound that features several interesting structural motifs, including a triazolopyrimidine core and a substituted azetidine ring. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related heteroaromatic systems that can be used to infer some aspects of the synthesis, structure, and reactivity of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of active methylene nitriles with azido-substituted thiophenes, as described in the preparation of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines . This suggests that the triazolopyrimidine core of the compound of interest could be synthesized through a similar pathway, potentially involving an azido intermediate that undergoes intramolecular cyclization. Additionally, the solution-phase parallel synthesis method mentioned in the second paper could be relevant, where an aza-Wittig reaction is used to form carbodiimides, followed by reaction with amines and alcohols . This method could potentially be adapted to introduce the azetidine ring onto the triazolopyrimidine scaffold.

Molecular Structure Analysis

The molecular structure of triazolopyrimidines is characterized by the fusion of a triazole ring with a pyrimidine ring. The presence of the triazole ring can influence the electronic properties of the pyrimidine, potentially affecting the reactivity and interaction with other molecules. The specific substituents on the compound, such as the ethyl group on the triazolopyrimidine and the methylthio group on the phenyl ring, would further modify the electronic and steric properties of the molecule, which could be crucial for its biological activity or interaction with other chemical entities.

Chemical Reactions Analysis

The reactivity of triazolopyrimidines can be quite diverse, depending on the substituents present. The papers provided do not give specific details on the chemical reactions of the compound , but they do suggest that the triazole ring can participate in various chemical transformations. For example, the azido group in related compounds is known to be a versatile functional group that can undergo a range of reactions, including cyclization to form triazole rings . The azetidine ring, being a strained four-membered ring, could also be reactive, potentially undergoing ring-opening reactions or acting as a nucleophile in various chemical processes.

Physical and Chemical Properties Analysis

While the papers do not provide specific information on the physical and chemical properties of this compound, we can infer that the compound is likely to be solid at room temperature and may have moderate solubility in organic solvents due to the presence of both polar and nonpolar groups. The heteroaromatic nature of the compound suggests it could have significant UV absorption, which could be utilized in spectroscopic analysis. The compound's stability, melting point, and other physical properties would be influenced by the nature of the substituents and the overall molecular conformation.

Scientific Research Applications

Synthesis and Characterization

  • Heterocyclic Synthesis : Research has demonstrated the synthesis of various heterocyclic compounds, including 1,2,4-triazolo[1,5-c]pyrimidines and triazolo[4,3-a]pyrimidines, through reactions involving enamino nitriles and O-ethylformimides, showcasing the chemical versatility and potential applications in designing new compounds (Wamhoff, Kroth, & Strauch, 1993). Additionally, other studies have focused on the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, further highlighting the complexity and utility of such chemical processes in synthetic chemistry (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).

  • Spectroscopic Analysis : The characterization of similar compounds, such as ethyl 3-(hydroxymethyl)-5-(4-methoxyphenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, has been achieved using single crystal X-ray diffraction data, offering insights into the molecular structure and potential for further modification and application (Lashmanova et al., 2019).

Antimicrobial Properties

  • Antimicrobial Evaluation : Various derivatives of pyrimidines and triazolopyrimidines have been synthesized and evaluated for their antimicrobial properties. These studies indicate the potential use of such compounds in developing new antibacterial agents (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006).

  • Biological Activity Screening : Compounds like pyrazolopyrimidines derivatives have been synthesized and tested for anti-5-lipoxygenase and anticancer activities. The structure-activity relationships in these compounds provide valuable insights for future drug development (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Supramolecular Chemistry

  • Hydrogen-bonded Supramolecular Assemblies : Research in supramolecular chemistry involving pyrimidine derivatives, such as 2-(2-methylphenyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione 3-oxide, has explored their use in creating hydrogen-bonded supramolecular assemblies. This area of study opens up possibilities for the development of novel materials and nanotechnology applications (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

properties

IUPAC Name

1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(2-methylsulfanylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7OS/c1-3-24-16-14(21-22-24)15(18-10-19-16)23-8-11(9-23)17(25)20-12-6-4-5-7-13(12)26-2/h4-7,10-11H,3,8-9H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBFOHHGRVJKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC=CC=C4SC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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